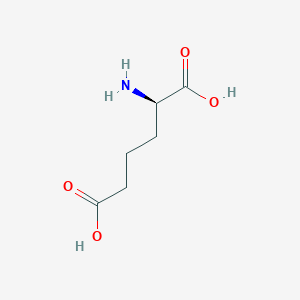

D-2-aminoadipic acid

Overview

Description

D-2-aminoadipic acid, also known as ®-2-aminohexanedioic acid, is an optically active form of 2-aminoadipic acid. It is a glutamate analog and acts as an inhibitor of glutamate synthetase. This compound exhibits gliotoxicity towards mitotic astrocytes and has been studied for its role in various biological processes .

Mechanism of Action

Target of Action

D-2-Aminoadipic acid, a glutamate analog, primarily targets glutamate synthetase . Glutamate synthetase plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.

Mode of Action

This compound acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it can modulate the levels of glutamate in the brain. This compound also exhibits gliotoxicity towards mitotic astrocytes , which are star-shaped glial cells in the brain and spinal cord.

Biochemical Pathways

This compound is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Pharmacokinetics

It has been identified as a biomarker for diabetes risk , suggesting that it can be detected in the body and may have specific ADME properties that affect its bioavailability.

Result of Action

The inhibition of glutamate synthetase by this compound can lead to changes in glutamate levels in the brain. This can have various effects on neurological function, given the role of glutamate as a neurotransmitter. The gliotoxicity of this compound towards mitotic astrocytes may also impact brain function, as astrocytes play a key role in maintaining brain homeostasis.

Biochemical Analysis

Biochemical Properties

D-2-Aminoadipic acid interacts with various enzymes and proteins. It is known to inhibit glutamate synthetase . This compound exhibits gliotoxicity towards mitotic astrocytes . It is also suggested to be a metabolite in the principal biochemical pathway of lysine and is an intermediate in the metabolism of lysine and saccharopine .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It exhibits gliotoxicity towards mitotic astrocytes . In experimental studies, it has been shown to lower fasting plasma glucose levels in mice . It also enhances insulin secretion from a pancreatic β cell line as well as murine and human islets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. As a glutamate analog, it inhibits glutamate synthetase . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine . It is an intermediate in the metabolism of lysine and saccharopine

Preparation Methods

Synthetic Routes and Reaction Conditions: D-2-aminoadipic acid can be synthesized through biocatalytic deracemization using alanine dehydrogenase and ω-transaminase. This method involves the stereoinversion of L-amino acid to a D-form by amino acid dehydrogenase and ω-transaminase, followed by the regeneration of NAD+ by NADH oxidase .

Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid .

Chemical Reactions Analysis

Types of Reactions: D-2-aminoadipic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its esters, amides, and substituted analogs .

Scientific Research Applications

D-2-aminoadipic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its role as a glutamate analog and its effects on glutamate synthetase inhibition.

Medicine: Research has shown that this compound exhibits gliotoxicity towards mitotic astrocytes, making it a valuable tool in studying neurological disorders and potential therapeutic interventions.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .

Comparison with Similar Compounds

L-2-aminoadipic acid: The L-enantiomer of 2-aminoadipic acid, which has different biological activities compared to the D-enantiomer.

DL-2-aminoadipic acid: A racemic mixture of both D- and L-2-aminoadipic acid, used in various research applications.

Uniqueness: D-2-aminoadipic acid is unique due to its specific inhibition of glutamate synthetase and its gliotoxic effects on mitotic astrocytes. This makes it a valuable tool in studying neurological processes and potential therapeutic targets .

Biological Activity

D-2-aminoadipic acid (2-AAA) is a naturally occurring amino acid that plays significant roles in various biological processes. Its biological activity has garnered attention due to its potential implications in metabolic disorders, particularly diabetes and obesity. This article delves into the biological activity of 2-AAA, highlighting its mechanisms of action, clinical relevance, and emerging research findings.

Overview of this compound

This compound is an intermediate in the lysine degradation pathway. It is produced from the oxidative deamination of lysine and is involved in several metabolic processes. The compound has been identified as a potential biomarker for diabetes risk and has been linked to various physiological effects, particularly concerning glucose metabolism and lipid homeostasis.

1. Regulation of Glucose Homeostasis

Research indicates that 2-AAA plays a critical role in modulating glucose levels. In experimental studies, administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice subjected to both standard chow and high-fat diets . Additionally, it enhances insulin secretion from pancreatic β-cells, suggesting that it may improve insulin sensitivity and overall glucose metabolism .

2. Impact on Lipid Metabolism

2-AAA has been demonstrated to activate β3 adrenergic receptor (β3AR) signaling pathways, which are crucial for energy expenditure and fat metabolism. In murine models, treatment with 2-AAA resulted in increased adipocyte thermogenesis and lipolysis, leading to significant reductions in body fat mass . This suggests that 2-AAA could be a valuable therapeutic agent for managing obesity and related metabolic disorders.

Diabetes Risk Biomarker

A nested case-control study within the Framingham Heart Study revealed that individuals with elevated levels of 2-AAA had a more than fourfold increased risk of developing diabetes compared to those with lower levels . This finding underscores the potential of 2-AAA as a predictive biomarker for diabetes risk, distinct from other known metabolic markers.

Age and Disease Correlation

Studies have shown that levels of 2-AAA increase with age and are significantly elevated in individuals with diabetes or renal failure . In a cohort study involving individuals aged 10 to 90 years, it was found that 2-AAA concentrations correlated positively with age and were notably higher in diabetic patients . This suggests that monitoring 2-AAA levels could provide insights into age-related metabolic changes and disease progression.

Case Studies

- Obesity Resistance in Mice : A study involving mice treated with 2-AAA demonstrated resistance to diet-induced obesity (DIO) despite similar food intake compared to controls. The treated mice exhibited lower body weight due to reduced fat mass and improved metabolic parameters .

- Preoperative Biomarkers : In a recent study investigating biomarkers related to postoperative cognitive recovery, high preoperative levels of 2-AAA were associated with delayed neurocognitive recovery (dNCR) following surgery. The study highlighted its potential as a biomarker for assessing surgical outcomes .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Framingham Heart Study | Elevated 2-AAA linked to >4-fold diabetes risk | Potential biomarker for early diabetes detection |

| Murine Model (Obesity) | Reduced fat mass and improved glucose metabolism | Therapeutic target for obesity management |

| Neurocognitive Recovery Study | High preoperative levels associated with dNCR | Indicator for surgical outcome assessment |

Properties

IUPAC Name |

(2R)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227062 | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7620-28-2 | |

| Record name | D-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, 2-amino-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.